molecular formula C10H14N2S B7725199 N'-(2,4,5-trimethylphenyl)carbamimidothioic acid

N'-(2,4,5-trimethylphenyl)carbamimidothioic acid

Cat. No.: B7725199
M. Wt: 194.30 g/mol
InChI Key: QVCQPIJMAAOGKX-UHFFFAOYSA-N
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Description

N’-(2,4,5-trimethylphenyl)carbamimidothioic acid is a chemical compound characterized by its unique structure, which includes a carbamimidothioic acid group attached to a 2,4,5-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,5-trimethylphenyl)carbamimidothioic acid typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N’-(2,4,5-trimethylphenyl)carbamimidothioic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4,5-trimethylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N’-(2,4,5-trimethylphenyl)carbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,4,5-trimethylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,4,5-trimethylphenyl)carbamimidothioic acid include other carbamimidothioic acids and thioureas with different substituents on the aromatic ring .

Uniqueness

What sets N’-(2,4,5-trimethylphenyl)carbamimidothioic acid apart is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties and advantages in various applications compared to other similar compounds .

Properties

IUPAC Name

N'-(2,4,5-trimethylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-6-4-8(3)9(5-7(6)2)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCQPIJMAAOGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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